Benzidine-2,2'-disulfonic acid has the chemical formula C₁₂H₁₂N₂O₆S₂ and a molecular weight of 344.36 g/mol. It appears as a dark purple crystalline powder and is primarily used in the production of azo dyes, particularly yellow and red variants . The compound is characterized by its low solubility in water (less than 0.1 g/100 mL at 20 ºC) and has a melting point of approximately 175 °C .
Benzidine-2,2'-disulfonic acid exhibits several biological activities. It is known to be an eye irritant and can cause skin irritation upon contact. Toxicological studies indicate that it may pose health risks if inhaled or ingested . The compound has been reported to have harmful effects on various organisms at elevated doses (e.g., >500 mg/kg in mice) during toxicity assessments .
The primary synthesis method for benzidine-2,2'-disulfonic acid involves:
Benzidine-2,2'-disulfonic acid is utilized in various fields:
Interaction studies involving benzidine-2,2'-disulfonic acid focus on its reactivity with other chemicals:
Benzidine-2,2'-disulfonic acid shares similarities with several compounds but maintains unique characteristics due to its specific structure and functional groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Benzidine | C₁₂H₁₁N₃ | A known carcinogen; lacks sulfonic acid groups |
4,4'-Diaminobiphenyl | C₁₂H₁₄N₂ | Used in similar dye applications but without sulfonation |
4-Aminobenzenesulfonic acid | C₆H₇N₃O₂S | Contains one sulfonic group; used in dye manufacturing |
4,4'-Diaminobiphenyl-2,2'-disulfonic acid | C₁₂H₁₂N₂O₆S₂ | Similar structure but may differ in reactivity |
3-Nitrobenzenesulfonic acid | C₆H₅N₃O₃S | Precursor for the synthesis of benzidine derivatives |
Benzidine-2,2'-disulfonic acid's unique feature lies in its dual sulfonate groups attached to the benzidine structure, enhancing its solubility properties compared to its analogs.
BDSA emerged from late 19th-century investigations into benzidine derivatives, which were initially explored for their vivid coloration properties. The parent compound, benzidine ($$\text{C}{12}\text{H}{12}\text{N}_{2}$$), was first synthesized by Adolf von Baeyer in 1863 via the reduction of nitrobenzene. By the early 20th century, sulfonation reactions were applied to benzidine to improve water solubility, yielding BDSA as a key intermediate for azo dyes. Early industrial processes relied on the reduction of 3-nitrobenzenesulfonic acid using zinc dust and sodium hydroxide, followed by acid-catalyzed rearrangement—a method still referenced in modern syntheses.
Initially confined to dye chemistry, BDSA gained attention in the mid-20th century for its structural versatility. The discovery of its carcinogenic parent compound, benzidine, in the 1950s prompted regulatory scrutiny and redirected research toward safer derivatives. By the 1980s, BDSA’s sulfonic acid groups were leveraged for proton-exchange membranes in fuel cells, marking a shift toward materials science. Recent studies explore its role in nanocatalysts and water desalination membranes, underscoring its adaptability to modern technological demands.
BDSA’s dual sulfonic acid groups confer unique physicochemical properties, including high thermal stability ($$>270^\circ \text{C}$$) and proton conductivity ($$0.18\ \text{S/cm}$$ at $$25^\circ \text{C}$$). These traits make it indispensable in:
Ongoing research aims to mitigate hydrolysis instability in polyimides and enhance catalytic efficiency.
This review consolidates multidisciplinary insights into BDSA, addressing:
Irritant;Health Hazard